molecular formula C19H14ClF3N2O3 B3582705 3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3582705
M. Wt: 410.8 g/mol
InChI Key: PICRAVWAYKSJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the chloro, ethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and organometallic compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-Chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

    Coumarin Derivatives: Known for their wide range of biological properties, including anticancer and antimicrobial activities.

    Thiazole Derivatives: Exhibiting various therapeutic effects, such as anticancer and anti-inflammatory activities.

Uniqueness

3-Chloro-4-[(2-ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-4-(2-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O3/c1-2-28-14-9-4-3-8-13(14)24-16-15(20)17(26)25(18(16)27)12-7-5-6-11(10-12)19(21,22)23/h3-10,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRAVWAYKSJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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